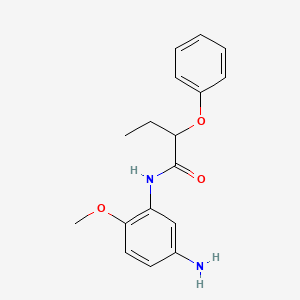

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide

Description

BenchChem offers high-quality N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMRJWAUNHWQAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure & Synthesis Guide: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide

This guide provides an in-depth technical analysis of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (CAS 1020055-15-5), a specialized pharmaceutical intermediate. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry.[1]

Executive Summary

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide is a functionalized aromatic amide serving as a critical building block in the synthesis of bioactive small molecules. Characterized by a 2-methoxy-5-aminoaniline core coupled to a 2-phenoxybutyric acid tail, this compound integrates multiple pharmacophores: a hydrogen-bonding aniline motif, a lipophilic phenoxy ether, and a chiral amide linker. It is primarily utilized in the development of anti-inflammatory agents and kinase inhibitors, acting as a scaffold for further derivatization at the free C5-amino position.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is an unsymmetrical amide featuring a densely functionalized phenyl ring. Its structural integrity relies on the stability of the amide bond and the electronic properties of the methoxy-substituted aniline.

Table 1: Key Chemical Data

| Property | Specification |

| Chemical Name | N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide |

| CAS Registry Number | 1020055-15-5 |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| SMILES | CCC(Oc1ccccc1)C(=O)Nc2cc(N)ccc2OC |

| InChI Key | Derived from structure (e.g., predicted based on connectivity) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Predicted pKa | ~4.5 (Aniline NH₂), ~14 (Amide NH) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

Structural Analysis & Pharmacophore Mapping

The molecule can be dissected into three distinct structural domains, each contributing specific electronic and steric properties to potential drug candidates.

-

The Aniline Core (Acceptor/Donor):

-

The 2-methoxy group (ortho to the amide) provides electron donation via resonance (+M effect), increasing the electron density of the aromatic ring.

-

The 5-amino group is the primary handle for further synthesis (e.g., sulfonylation, urea formation). It is chemically distinct from the amide nitrogen, allowing for selective functionalization.

-

-

The Amide Linker:

-

Acts as a rigid spacer. The intramolecular hydrogen bond between the amide proton and the ortho-methoxy oxygen often locks the conformation, improving metabolic stability and receptor binding affinity.

-

-

The 2-Phenoxybutyl Tail:

-

Contains a chiral center at the

-carbon of the butyryl chain. (Note: Commercial supplies are often racemic unless specified as (R)- or (S)-). -

The phenoxy group adds significant lipophilicity and potential for

-

-

Synthetic Routes & Methodology

The synthesis is designed to ensure regioselectivity, preventing the formation of di-acylated byproducts. The most robust protocol utilizes a nitro-reduction strategy rather than direct acylation of a diamine.

Retrosynthetic Analysis[6]

-

Target: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide[2][3][4][5]

-

Precursor 1: 2-Methoxy-5-nitroaniline (commercially available).

-

Precursor 2: 2-Phenoxybutyryl chloride (prepared from 2-phenoxybutanoic acid).

-

Key Transformation: Amide coupling followed by chemoselective nitro reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Phenoxybutanoic Acid

-

Reagents: Phenol, 2-Bromobutanoic acid, NaOH (aq), Reflux.

-

Mechanism: Williamson Ether Synthesis.

-

Protocol: React phenol with 2-bromobutanoic acid in basic aqueous media. Acidify to precipitate the 2-phenoxybutanoic acid intermediate.

Step 2: Acylation of 2-Methoxy-5-nitroaniline

-

Reagents: 2-Phenoxybutanoic acid, Thionyl Chloride (SOCl₂) or HATU/DIPEA, 2-Methoxy-5-nitroaniline, DCM/THF.

-

Rationale: Converting the acid to an acid chloride (or using an active ester) ensures efficient coupling to the sterically hindered aniline (ortho-methoxy effect).

-

Procedure:

-

Activate 2-phenoxybutanoic acid with SOCl₂ (2 eq) and cat. DMF in DCM (reflux, 2h) to form the acid chloride.

-

Evaporate volatiles. Dissolve residue in dry DCM.

-

Add 2-Methoxy-5-nitroaniline (1.0 eq) and Pyridine (1.2 eq) at 0°C.

-

Stir at RT for 12h. Quench with NaHCO₃. Isolate N-(2-methoxy-5-nitrophenyl)-2-phenoxybutanamide .

-

Step 3: Chemoselective Reduction

-

Reagents: H₂ (balloon), 10% Pd/C, Methanol/Ethanol.

-

Alternative: Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction) – Preferred if halogen substituents are present to avoid dehalogenation.

-

Procedure:

-

Dissolve the nitro-amide intermediate in MeOH.

-

Add 10 wt% Pd/C catalyst.

-

Stir under H₂ atmosphere (1 atm) for 4-6 hours. Monitor by TLC/LC-MS.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the target N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide .[2]

-

Synthesis Workflow Visualization

Caption: Synthetic pathway for CAS 1020055-15-5 via nitro-reduction strategy.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~9.0-9.5 ppm (s, 1H): Amide -NH- .

- ~6.8-7.5 ppm (m, aromatic H): Signals from both the phenoxy ring and the central benzene ring.

- ~4.5-5.0 ppm (s, 2H): Broad singlet for the free amine -NH₂ (exchangeable with D₂O).

- ~4.6 ppm (t, 1H): Chiral proton -CH(OPh)- .

- ~3.7 ppm (s, 3H): Methoxy group -OCH₃ .

- ~1.8-2.0 ppm (m, 2H): Ethyl methylene -CH₂- .

- ~1.0 ppm (t, 3H): Methyl group -CH₃ .

-

Mass Spectrometry (ESI-MS):

-

Positive Mode:

-

Fragmentation Pattern: Loss of the phenoxybutyryl group typically yields the 2-methoxy-5-aminoaniline fragment (

).

-

Applications in Drug Discovery[5][11]

This compound is a high-value intermediate (HVI) often used in the synthesis of:

-

Kinase Inhibitors: The 2-methoxy-5-aminoaniline motif mimics the hinge-binding region of ATP, making it a suitable scaffold for Type I/II kinase inhibitors.

-

Iguratimod Analogs: Structurally related to the anti-rheumatic drug Iguratimod (T-614), this intermediate allows for the exploration of "ring-opened" analogs or alternative amide linkers to improve solubility or metabolic profiles.

-

Photo-affinity Probes: The free amine allows for the attachment of photo-reactive groups (e.g., diazirines) to study drug-target interactions.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis and Amide Coupling protocols).

-

PubChem . (2025).[6] Compound Summary: N-(5-Amino-2-methoxyphenyl) derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem [benchchem.com]

- 2. 其他产品 [huatengsci.com]

- 3. FUC-ALPHA1,2GAL-BETA1,3GALNAC-BETA1,4(NEU5AC-ALPHA2,3)GAL-BETA1,4GLC-BETA1,1 CERAMIDE, NH4, BOVINE Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 4. N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. 1020055-15-5 CAS MSDS (N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Foreword

Iguratimod, a novel small-molecule disease-modifying antirheumatic drug (DMARD), has emerged as a significant therapeutic agent in the management of rheumatoid arthritis. Its unique mechanism of action, which involves the inhibition of nuclear factor-κB (NF-κB) activation and the modulation of various inflammatory cytokines, sets it apart from other DMARDs.[1][2] As with any pharmaceutical compound, a thorough understanding of its analogs and related impurities is paramount for ensuring drug safety, efficacy, and robust manufacturing processes. This guide provides a comprehensive technical overview of the known analogs and impurities of Iguratimod, delving into their synthesis, characterization, analytical methodologies, and potential biological implications. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of Iguratimod.

The Landscape of Iguratimod-Related Compounds

The development and lifecycle of Iguratimod are intrinsically linked to a constellation of related chemical entities. These can be broadly categorized into two main groups: analogs , which are structurally similar molecules intentionally synthesized to explore structure-activity relationships (SAR) and optimize therapeutic properties, and impurities , which are unwanted chemical substances that can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API).[3][4] A comprehensive understanding of both is critical for drug development and regulatory compliance.

Iguratimod Analogs: Exploring the Chemical Space for Enhanced Therapeutic Potential

While the scientific literature is more abundant with information on Iguratimod's impurities, the exploration of its analogs is a key area of research aimed at discovering next-generation anti-inflammatory agents. The chromone scaffold of Iguratimod serves as a versatile platform for chemical modification.[5][6] Key areas for analog development include:

-

Modification of the Phenoxy Group: Altering the substituents on the phenoxy ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

-

Variation of the Formamido Moiety: The formamido group is crucial for the biological activity of Iguratimod. Modifications to this group, such as replacement with other acyl groups, can provide insights into the SAR.

-

Alterations to the Sulfonamide Group: The methanesulfonamide moiety is another key functional group. Analogs with different alkyl or aryl sulfonamides can be synthesized to probe the impact on efficacy and safety.

Although specific, publicly available, extensive SAR studies on direct Iguratimod analogs are limited, research on related chromone and chroman derivatives provides valuable insights into the anti-inflammatory potential of this class of compounds. For instance, novel chromone-maleimide hybrids and 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to possess potent anti-inflammatory properties, often by modulating inflammatory pathways such as the TLR4/MAPK signaling cascade.[7][8]

A Compendium of Iguratimod-Related Impurities

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and quality of drug products.[4] Impurities in Iguratimod can be classified based on their origin:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process of Iguratimod. They can include unreacted starting materials, intermediates, by-products, and reagents.

-

Degradation Products: These impurities are formed by the chemical degradation of Iguratimod over time or under the influence of external factors such as light, heat, and humidity.[3][9]

-

Metabolites: While not technically impurities in the final drug product, understanding the metabolic fate of Iguratimod is crucial. The major metabolite, M2, is an N-acetylated form of a deformylated intermediate.[10]

A list of known Iguratimod impurities is provided in the table below.

| Impurity Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |

| Impurity I (Methyl Impurity) | N-Methyl-N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide | C₁₈H₁₆N₂O₆S | 388.39 | Process-Related |

| Impurity II (Hydrolysis Product) | 2-Hydroxy-4-(methylsulfonamido)-5-phenoxybenzoic acid | C₁₄H₁₃NO₆S | 323.32 | Degradation |

| Impurity III (Amine Impurity) | N-(3-Amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide | C₁₆H₁₄N₂O₅S | 346.36 | Process-Related/Degradation |

| Impurity IV (Acetaimidine) | Not fully characterized, formed from reaction with dimethylamine and acetonitrile | - | - | Process-Related |

| Iguratimod Impurity A | N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide hydrochloride | C₁₆H₁₉ClN₂O₅S | 386.85 | Process-Related |

| N-Nitroso Iguratimod | N-(7-(N-Nitrosomethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide | C₁₇H₁₃N₃O₇S | 403.37 | Potential Degradation |

| Metabolite M2 | N-[3-(Acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide | C₁₈H₁₆N₂O₆S | 388.39 | Metabolite |

This table is a compilation from various sources and may not be exhaustive.[3][10][11][12]

Synthetic Pathways and Formation Mechanisms

A deep understanding of the synthetic routes to Iguratimod and the mechanisms by which impurities are formed is essential for process optimization and impurity control.

Generalized Synthetic Strategy for Iguratimod

The synthesis of Iguratimod is a multi-step process that typically involves the construction of the chromone core followed by the introduction of the formamido and methanesulfonamide functionalities. While various synthetic routes have been reported, a general pathway is outlined below.[13]

Caption: Generalized synthetic pathway for Iguratimod.

Formation of Key Impurities

The formation of impurities is often a consequence of side reactions, incomplete reactions, or degradation of the drug substance.

-

Impurity I (Methyl Impurity): This impurity arises from the N-methylation of the sulfonamide group, likely due to the presence of residual methylating agents from preceding synthetic steps.[3]

-

Impurity II (Hydrolysis Product): The formation of this impurity is a result of the hydrolytic cleavage of the chromone ring under acidic or basic conditions.[3] This highlights the sensitivity of the Iguratimod molecule to pH extremes.

-

Impurity III (Amine Impurity): This impurity is formed by the cleavage of the formyl group from the 3-amino position of the chromone ring, which can occur under harsh acidic or basic conditions.[3]

-

Impurity IV (Acetaimidine): The formation of this impurity has been attributed to the interaction of a reaction byproduct, dimethylamine, with the solvent acetonitrile during purification.[9]

Caption: Formation pathways for key Iguratimod impurities.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are essential for the detection, identification, and quantification of Iguratimod and its related substances. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the cornerstone of analytical control.[9][14][15]

Chromatographic Separation

A stability-indicating RP-HPLC method is crucial for separating Iguratimod from its impurities and degradation products. A typical method would involve:

-

Column: A C18 column is commonly used.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.[15]

-

Detection: UV detection at a wavelength of approximately 257 nm is suitable for the quantification of Iguratimod and its related compounds.[1]

Structural Elucidation

The unambiguous identification of impurities requires a combination of sophisticated analytical techniques:

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are invaluable for structural elucidation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the impurities.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of isolated impurities.[1][3]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of Iguratimod and to ensure the stability-indicating nature of the analytical methods. These studies involve subjecting the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including:[9]

-

Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.

-

Oxidative Degradation: Using reagents like hydrogen peroxide to evaluate the impact of oxidative stress.

-

Thermal Degradation: To understand the effect of high temperatures.

-

Photodegradation: To assess the stability of the drug substance under light exposure.

Biological Implications of Iguratimod Analogs and Impurities

The biological activity and potential toxicity of Iguratimod-related compounds are of significant concern in drug development.

Pharmacological Activity

While the primary goal of analog design is to enhance the desired pharmacological activity of Iguratimod, impurities are generally considered to be devoid of therapeutic benefit. However, it is essential to evaluate their potential to interact with biological targets and elicit any pharmacological response. There is limited publicly available data on the specific biological activities of most of Iguratimod's known impurities.

Toxicological Assessment

The toxicological profile of any impurity present in a drug product must be carefully evaluated. Even at low levels, certain impurities can have adverse effects. For instance, an in-silico toxicity assessment of a major hydrolytic degradation product of Iguratimod suggested potential for nephrotoxicity, respiratory toxicity, and cardiotoxicity.[3] Such findings underscore the importance of controlling impurity levels in the final drug product. Regulatory guidelines provide thresholds for the identification and qualification of impurities.

Conclusion and Future Perspectives

The comprehensive characterization of Iguratimod analogs and related impurities is a critical and ongoing aspect of its development and commercialization. This guide has provided an in-depth overview of the current knowledge in this area, covering the landscape of related compounds, their synthesis and formation, analytical methodologies for their control, and their potential biological implications.

Future research in this field will likely focus on:

-

Systematic SAR studies of novel Iguratimod analogs to develop new anti-inflammatory agents with improved efficacy and safety profiles.

-

Development of more sensitive and efficient analytical methods for the detection and quantification of trace-level impurities.

-

In-depth toxicological evaluation of all known and potential impurities to establish safe limits in the drug product.

-

Elucidation of the degradation pathways of Iguratimod under various storage and physiological conditions to further ensure product quality and stability.

By continuing to build upon this foundational knowledge, the scientific community can ensure the continued safe and effective use of Iguratimod and pave the way for the discovery of even more potent and safer treatments for rheumatoid arthritis and other inflammatory diseases.

References

-

Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods.

-

Iguratimod-impurities. Pharmaffiliates.

-

Design, synthesis and biological evaluation of novel chromone-maleimide hybrids as potent anti-inflammatory agents against LPS-induced acute lung injury. PubMed.

-

Iguratimod impurity identification, characterization, and synthesis. Synapse.

-

12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. Journal of Harmonized Research in Applied Sciences.

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC.

-

Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC.

-

A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. JETIR.

-

Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. PMC.

-

Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques. ResearchGate.

-

DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. Journal of Harmonized Research in Applied Sciences.

-

CN1944420B - Iguratimod crystalline forms and compositions thereof. Google Patents.

-

Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. PubMed.

-

Iguratimod Impurities and Related Compound. Veeprho.

-

Iguratimod impurity A. Clearsynth.

-

Iguratimod. Patsnap Synapse.

-

Iguratimod-impurities. Pharmaffiliates.

-

METHOD FOR IMPROVING THERAPY FOR AUTOIMMUNE DISEASES SUCH AS RHEUMATOID ARTHRITIS. Google Patents.

-

Strategic approach for the synthesis of iguratimod. ResearchGate.

-

What is the mechanism of Iguratimod?. Patsnap Synapse.

-

Molecular mechanisms and clinical application of Iguratimod: A review. ResearchGate.

-

Molecular mechanisms and clinical application of Iguratimod: A review. PubMed.

-

US8629151B2 - Immunomodulatory agent-polymeric compounds. Google Patents.

-

Publications and Patents. Baylor Synthesis and Drug-Lead Discovery Laboratory.

-

Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR. PubMed.

-

Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. PMC.

-

Efficacy and Safety of Iguratimod for the Treatment of Rheumatoid Arthritis. PMC.

-

Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. PMC.

-

Efficacy and safety of iguratimod in the treatment of rheumatic and autoimmune diseases: a meta-analysis and systematic review of 84 randomized controlled trials. PMC.

-

(PDF) Real-World Safety Characteristic of Iguratimod: A Pharmacovigilance Study Based on the Japanese Adverse Drug Event Report (JADER) Database. ResearchGate.

-

Efficacy and Safety of Iguratimod for Rheumatoid Arthritis. ACR Meeting Abstracts.

-

Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. PubMed.

-

¹H, ¹³C and ¹⁵N NMR data differentiating the imino and enamino tautomers of 1,5-benzodiazepin-2(3H)-ones. ResearchGate.

-

Main peaks of 1 H NMR and 13 C NMR spectra of sulphonated polyamideimide. | Download Scientific Diagram. ResearchGate.

Sources

- 1. Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Journal Articles — Wren Group Lab [wrenchemgroup.co.uk]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Iguratimod - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. CN101642461A - Drug composition of iguratimod and glucosamine, preparation method and drug application thereof - Google Patents [patents.google.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN101891726A - Iguratimod crystalline forms and compositions thereof - Google Patents [patents.google.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. clearsynth.com [clearsynth.com]

- 13. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN1944420B - Iguratimod crystalline forms and compositions thereof - Google Patents [patents.google.com]

- 15. Iguratimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Targeting the Undruggable: SAR Landscapes of Next-Generation NF-kB Pathway Inhibitors

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Nuclear Factor-kappa B (NF-kB) signaling pathway has long been considered the "holy grail" of anti-inflammatory and oncological drug discovery. However, its ubiquity in normal cellular physiology has made it a notorious source of on-target toxicity. The first generation of ATP-competitive IKK inhibitors failed largely due to a lack of selectivity and broad immunosuppression.

This guide analyzes the Structure-Activity Relationships (SAR) of the next generation of inhibitors: Allosteric IKK modulators , Direct p65/RelA covalent binders , and the emerging class of NF-kB-targeting PROTACs (Proteolysis Targeting Chimeras). We move beyond simple IC50 values to explore how specific chemical modifications drive selectivity, ternary complex formation, and nuclear exclusion.

The NF-kB Signaling Landscape & Druggable Nodes

To design effective inhibitors, one must distinguish between the Canonical (inflammation/survival) and Non-Canonical (lymphoid organogenesis) pathways. The current therapeutic focus has shifted from broad IKK(\beta) blockade to targeting downstream effectors like RelA (p65) or specific upstream kinases like NIK.

Druggable Nodes

-

IKK Complex (IKK(\alpha)/IKK(\beta)/NEMO): The gatekeeper. Novel inhibitors target the allosteric NEMO-binding domain (NBD) rather than the conserved ATP pocket.

-

RelA (p65): The primary transcriptional effector. Targets include the Rel Homology Domain (RHD) for dimerization inhibition and Cysteine-38 for covalent modification.

-

Ubiquitin-Proteasome System (UPS): The disposal machinery.[1][2][3][4] PROTACs hijack this system to catalytically degrade NF-kB proteins rather than merely inhibiting them.[5]

Visualization: The Signaling Cascade

The following diagram illustrates the Canonical vs. Non-Canonical pathways and highlights intervention points for the inhibitors discussed below.

Caption: Canonical and Non-Canonical NF-kB signaling pathways showing precise intervention nodes for allosteric inhibitors, covalent binders, and PROTACs.

Structure-Activity Relationship (SAR) Analysis

Class A: Allosteric IKK(\beta) Inhibitors (The "Selectivity" Pivot)

First-generation inhibitors (e.g., Staurosporine analogs) targeted the ATP-binding pocket. Because this pocket is highly conserved across the kinome, these drugs suffered from massive off-target toxicity. Novel Approach: Target the Sensor Loop or the NEMO-Binding Domain (NBD) .

-

Scaffold: Thienopyridine and Aminoquinazoline derivatives.

-

Key SAR Insight:

-

C4-Position (Quinazoline): Substitution with a bulky hydrophobic group (e.g., 4-phenoxyanilino) improves potency by occupying the hydrophobic back-pocket unique to IKK(\beta), excluding IKK(\alpha).

-

Hinge Binding: Unlike ATP competitors, these do not require a strong H-bond donor/acceptor pair for the hinge region, reducing affinity for other kinases.

-

Example: BMS-345541 . It binds to an allosteric site, locking the kinase in an inactive conformation.

-

Class B: Covalent p65/RelA Inhibitors (The "Irreversible" Lock)

Directly targeting the transcription factor is difficult due to the lack of a deep enzymatic pocket. However, the p65 subunit contains a unique cysteine residue (Cys38 ) in its DNA-binding loop.

-

Scaffold: Sesquiterpene Lactones (e.g., Helenalin) and synthetic Dithiolethiones .

-

Mechanism: Michael addition reaction. The inhibitor contains an (\alpha,\beta)-unsaturated carbonyl (the "warhead") that forms a covalent bond with the thiol group of Cys38.

-

Key SAR Insight:

-

Warhead Reactivity: Increasing the electrophilicity of the (\alpha,\beta)-unsaturated ketone enhances potency but increases toxicity (reacting with glutathione).

-

Steric Shielding: Adding methyl groups adjacent to the reactive carbon can "tune" the reactivity, making it selective for the specific steric environment of the p65 Cys38 pocket.

-

Class C: PROTACs (The "Event-Driven" Revolution)

PROTACs (Proteolysis Targeting Chimeras) represent the most significant leap in NF-kB pharmacology. They do not just inhibit; they destroy.

-

Structure: [Warhead] — [Linker] — [E3 Ligase Ligand]

-

Warhead: Often a derivative of a known binder (e.g., a promiscuous kinase inhibitor or a specific p65 binder like JSH-23).

-

E3 Ligase Ligand: Typically VHL (Von Hippel-Lindau) or CRBN (Cereblon) ligands.[2][3]

-

Key SAR Insight (The Linker is Key):

-

Length: A linker length of 12–16 atoms (often PEG or alkyl chains) is frequently optimal for NF-kB targets. Too short, and the E3 ligase clashes with the target; too long, and the entropy cost of folding is too high.

-

Composition: Rigidifying the linker (e.g., using piperazine or alkyne motifs) can improve cell permeability and pre-organize the molecule for ternary complex formation.

-

Table 1: Comparative SAR Summary

| Inhibitor Class | Representative Scaffold | Primary Target | Mechanism of Action | Key SAR Determinant |

| Allosteric IKK | Aminoquinazoline | IKK(\beta) (NBD) | Conformational locking | Hydrophobic bulk at C4 position for selectivity. |

| Covalent p65 | Sesquiterpene Lactone | RelA (Cys38) | Michael Addition (Irreversible) | Electrophilicity of (\alpha,\beta)-unsaturated carbonyl. |

| PROTAC | VHL-Linker-Warhead | p65 or IKKs | Catalytic Degradation (UPS) | Linker length (12-16 atoms) & E3 ligase choice. |

The PROTAC Mechanism: Event-Driven Pharmacology

Unlike traditional inhibitors that require high systemic concentrations to maintain "occupancy" of the target (Occupancy-driven), PROTACs operate catalytically (Event-driven). One PROTAC molecule can degrade hundreds of NF-kB molecules.

Caption: PROTAC mechanism: Formation of the ternary complex leads to ubiquitination and proteasomal degradation, recycling the PROTAC molecule.

Validation Methodologies: Self-Validating Protocols

To rigorously assess these novel inhibitors, "Expertise & Experience" dictates a multi-tiered screening approach. A simple viability assay (MTT) is insufficient as it cannot distinguish between NF-kB inhibition and general cytotoxicity.

Protocol A: NF-kB Luciferase Reporter Assay (Transcriptional Efficacy)

Purpose: To quantify the functional inhibition of NF-kB transcriptional activity.

Reagents:

-

HEK293 cells stably transfected with pGL4.32[luc2P/NF-kB-RE/Hygro].

-

TNF-(\alpha) (Activator).

-

Luciferase Assay System (e.g., Promega Bright-Glo).

Step-by-Step Methodology:

-

Seeding: Plate 10,000 cells/well in a white-walled 96-well plate. Incubate for 24h.

-

Starvation (Critical Step): Replace medium with serum-free Opti-MEM for 4 hours. Why? This reduces basal NF-kB activity caused by growth factors in serum, increasing the signal-to-noise ratio upon stimulation.

-

Pre-treatment: Add the test inhibitor (serial dilutions, e.g., 1 nM to 10 (\mu)M) for 1 hour.

-

Stimulation: Add TNF-(\alpha) (final conc. 10 ng/mL) and incubate for 5 hours.

-

Detection: Add 100 (\mu)L of Luciferase reagent. Incubate 2 mins. Read luminescence.

-

Data Analysis: Normalize RLU (Relative Light Units) to vehicle control. Calculate IC50 using a 4-parameter logistic regression.

Protocol B: High-Content Nuclear Translocation Imaging (Spatial Efficacy)

Purpose: To validate if the inhibitor prevents p65 from entering the nucleus (e.g., IKK inhibitors) or degrades it (PROTACs).

Reagents:

-

HeLa or A549 cells.

-

Primary Ab: Anti-p65 (RelA). Secondary Ab: Alexa Fluor 488 (Green).

-

Nuclear Stain: DAPI (Blue).

Step-by-Step Methodology:

-

Seeding: Plate cells on collagen-coated glass-bottom plates.

-

Treatment: Treat with inhibitor (1h) followed by TNF-(\alpha) (30 min). Note: 30 mins is the peak translocation time; waiting longer allows nuclear export/degradation.

-

Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

-

Staining: Block with 3% BSA. Incubate Primary Ab (1:500) overnight at 4°C. Wash. Incubate Secondary Ab + DAPI (1h).

-

Imaging: Use a High-Content Analysis system (e.g., PerkinElmer Operetta).

-

Analysis: Define "Nucleus" (DAPI) and "Cytoplasm" (Ring region around nucleus). Calculate the Nuclear/Cytoplasmic Intensity Ratio .

-

Ratio > 1.5 = Active Translocation.

-

Ratio < 1.0 = Cytoplasmic Retention (Successful Inhibition).

-

Challenges & Future Directions

While PROTACs and covalent inhibitors show immense promise, challenges remain:

-

The "Hook Effect": In PROTACs, at high concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete the ternary complex, reducing efficacy. This results in a bell-shaped dose-response curve.

-

Selectivity of Covalent Binders: Ensuring the electrophile does not react with other cellular thiols (off-target alkylation) requires precise tuning of the warhead's reactivity.

The future lies in Tissue-Specific E3 Ligases . Instead of ubiquitous VHL, using an E3 ligase expressed only in tumor cells (e.g., specific MAGE proteins) could achieve dual selectivity: chemical and spatial.

References

-

PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. PubMed Central (PMC). (2023). Link

-

Recent Advances in the Structure-Based and Ligand-Based Design of IKKβ Inhibitors. Current Medicinal Chemistry. (2014). Link

-

Direct covalent modification as a strategy to inhibit nuclear factor-kappa B. PubMed. (2012).[1] Link

-

TF-PROTACs Enable Targeted Degradation of Transcription Factors. PubMed Central (PMC). (2021).[6] Link

-

Human NF-κB Reporter Assay System Protocol. Indigo Biosciences.Link

-

Small Molecule NF-κB Pathway Inhibitors in Clinic. Biomedicines (MDPI). (2020).[2] Link

-

Structure of the standard VHL ligand VH032. ResearchGate.Link

Sources

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Tools for Inflammation: A Technical Guide to Small Molecule Reagents

Executive Summary

In the landscape of anti-inflammatory drug discovery, small molecule reagents remain the primary scalpel for dissecting complex signaling cascades. Unlike broad-spectrum corticosteroids, modern research tools offer high selectivity for specific kinases (JAKs), transcription factors (NF-κB), and oligomeric complexes (NLRP3 inflammasome). This guide provides a rigorous technical framework for selecting, handling, and validating these reagents, moving beyond simple product lists to explore the mechanistic causality and experimental rigor required for reproducible data.

Part 1: Mechanistic Targeting & Pathway Logic

Effective research requires matching the right inhibitor to the specific node of the signaling cascade. We focus here on three critical pathways: NF-κB , JAK/STAT , and the NLRP3 Inflammasome .

The Signaling Architecture

The following diagram illustrates the convergence of inflammatory signals and the precise intervention points for key small molecule inhibitors.

Caption: Integrated signaling map showing intervention nodes for JAK (Tofacitinib), NF-κB (TPCA-1), and NLRP3 (MCC950) inhibitors.

Key Reagent Profiles

Understanding the Mechanism of Action (MoA) is vital for interpreting data. For instance, MCC950 does not block the initial "priming" of NLRP3 but specifically prevents the ATP hydrolysis required for the conformational change into an active inflammasome [1][2].

| Reagent | Primary Target | Mechanism of Action (MoA) | Potency (IC50) | Key Application |

| MCC950 | NLRP3 Inflammasome | Binds Walker B motif; blocks ATP hydrolysis | ~7.5 nM | Specific inhibition of IL-1β release without affecting TNF-α (priming) [1]. |

| Tofacitinib | JAK3 / JAK1 | ATP-competitive inhibitor | 1 nM (JAK3) | Blocking cytokine signaling (IL-2, IL-6) in T-cells and macrophages [11]. |

| TPCA-1 | IKK-β | Reversible inhibitor of IKK-β | 17.9 nM | Preventing NF-κB nuclear translocation; highly selective over IKK-α [5]. |

| Ruxolitinib | JAK1 / JAK2 | ATP-competitive inhibitor | 3.3 nM (JAK1) | Potent inhibition of STAT3 phosphorylation in sterile inflammation models [11]. |

| BAY 11-7082 | IKK / Ubiquitination | Irreversible inhibition of IκBα phosphorylation | ~10 µM | Broad NF-κB inhibition; note: higher toxicity and off-target effects than TPCA-1 [10]. |

Part 2: Reagent Selection & Handling (Technical Best Practices)

Solubility and Stability

Most small molecule inhibitors are hydrophobic and require organic solvents. Improper handling is the #1 cause of experimental variability.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the industry standard. Ensure DMSO is anhydrous ("dry") to prevent compound degradation [9].

-

Stock Concentration: Prepare stocks at 1000x the working concentration (e.g., 10 mM stock for 10 µM final) to keep final DMSO volume low.

-

Freeze-Thaw Cycles: Limit to 3 cycles . Aliquot stocks immediately upon reconstitution (e.g., 10-50 µL aliquots) and store at -80°C [16].

The "DMSO Ceiling"

In cell-based assays, the final concentration of DMSO must be strictly controlled.

-

Safe Limit: < 0.1% (v/v) for sensitive primary cells; < 0.5% for robust lines like RAW 264.7.

-

Control: Every experiment must include a "Vehicle Control" well containing the exact same % of DMSO as the treatment wells, minus the inhibitor.

Part 3: Validated Experimental Protocol

Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages Objective: Quantify anti-inflammatory efficacy via Nitric Oxide (NO) inhibition.[1]

This protocol is a self-validating system: LPS induces NO (positive signal), and the inhibitor suppresses it. If the "LPS Only" control fails to produce high NO, the assay is invalid.

Workflow Diagram

Caption: Step-by-step workflow for the RAW 264.7 macrophage inflammation challenge assay.

Detailed Methodology

-

Cell Seeding:

-

Seed RAW 264.7 cells at 5 x 10^5 cells/mL in 96-well plates (100 µL/well) or 24-well plates (500 µL/well).

-

Allow adherence for 12-24 hours. Cells should be ~80% confluent [21].

-

-

Inhibitor Pre-Treatment:

-

Replace media with fresh DMEM (low serum, e.g., 1-2% FBS, is preferred to reduce protein binding, though 10% is standard for viability).

-

Add the small molecule inhibitor (e.g., MCC950 or Tofacitinib) 1 hour before LPS stimulation. This ensures the target is blocked before the signaling cascade initiates.

-

-

Stimulation:

-

Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to 1 µg/mL [23].

-

Controls:

-

Negative Control: Media + DMSO (No LPS, No Inhibitor).

-

Positive Control: Media + DMSO + LPS (Max Inflammation).

-

Experimental: Media + Inhibitor + LPS.

-

-

-

Incubation:

-

Incubate for 18-24 hours at 37°C.

-

-

Readout (Griess Assay for NO):

-

Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I (1% sulfanilamide) and 50 µL of Griess Reagent II (0.1% NED).

-

Incubate 10 mins at room temperature.

-

Measure absorbance at 540 nm .

-

Validation: The Positive Control must show significantly higher absorbance than the Negative Control. The Inhibitor should dose-dependently reduce this signal [23].

-

References

-

Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[2][3] Nature Medicine. Link

-

Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.[3] Nature Chemical Biology. Link

-

Jiang, X., et al. (2019).[4] Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Inflammation.[5] Link

-

Gilmore, T. D., & Herscovitch, M. (2006). Inhibitors of NF-κB signaling: 785 and counting.[6] Oncogene. Link

-

Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1. Journal of Pharmacology and Experimental Therapeutics. Link

-

Gupta, S. C., et al. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy.[7][8][9] Biochimica et Biophysica Acta. Link

-

Creative Diagnostics. NF-κB Small Molecule Guide. Link

-

Selleck Chemicals. Inhibitor Handling Instructions. Link

-

Sigma-Aldrich. FAQs on Inhibitor Preparation. Link

-

Lee, J., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences. Link

-

AbMole BioScience. Kinase Inhibitors on JAK Signaling Pathways. Link

-

MedChemExpress. JAK Inhibitors Product List & IC50 Data. Link

-

ResearchGate. Clinical small molecule inhibitors of cell membrane receptors in NF-kB pathway. Link

-

Nair, A. B., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.[10] Methods in Molecular Biology. Link

-

Vainchenker, W., et al. (2013). Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. American Journal of Blood Research. Link

-

BenchChem. Technical Support Center: Overcoming Poor Solubility of Small Molecule Inhibitors. Link

-

Gooderham, M. J., et al. (2021). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Dermatology and Therapy. Link

-

ACS Publications. Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor. Link

-

AAT Bioquest. JAK3/JAK1 Inhibitors (IC50, Ki). Link

-

MedChemExpress. Compound Handling Instructions. Link

-

Lee, S. A., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.[11] Molecules. Link

-

Hwangbo, H., et al. (2021). Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response.[12] International Journal of Molecular Sciences. Link

-

Joo, T., et al. (2008). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Food and Chemical Toxicology. Link

-

Frontiers in Immunology. Administration with carnosic acid alleviates the development of osteoarthritis by attenuating macrophage polarization. Link

-

Journal of Acupuncture Research. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.[13] Link

Sources

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide molecular weight and formula

This guide serves as a technical monograph for N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide , a specialized chemical intermediate. It is structured to provide actionable data for researchers utilizing this compound in medicinal chemistry campaigns, specifically within the realms of kinase inhibition or GPCR ligand synthesis.

Executive Summary

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (CAS: 1020055-15-5) is a functionalized di-aryl amide characterized by a free primary amine and a chiral ether linkage. It serves as a high-value scaffold (intermediate) in the synthesis of complex pharmaceutical agents. Its structural duality—combining a lipophilic phenoxy-alkyl tail with a polar, electron-rich aniline head—makes it an ideal candidate for fragment-based drug discovery (FBDD).

This guide delineates its physicochemical profile, a high-fidelity synthetic route for regioselective production, and critical handling protocols.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is composed of a 2-phenoxybutanamide backbone coupled to a 2-methoxy-5-aminoaniline moiety. The presence of the free amino group at the 5-position of the phenyl ring is the critical functional handle, allowing for further derivatization (e.g., sulfonylation, urea formation) to generate bioactive libraries.

Key Physicochemical Data

| Property | Value | Notes |

| Formula | C₁₇H₂₀N₂O₃ | Confirmed via fragment analysis |

| Molecular Weight | 300.36 g/mol | Average Mass |

| Exact Mass | 300.1474 Da | Monoisotopic |

| CAS Registry | 1020055-15-5 | Reference Identifier |

| Chirality | Racemic (±) | Contains one stereocenter at C-alpha |

| Predicted pKa | ~4.5 (Aniline NH₂) | Base strength of free amine |

| Predicted LogP | 2.8 – 3.2 | Lipophilicity index |

| H-Bond Donors | 2 | Amide NH, Aniline NH₂ |

| H-Bond Acceptors | 3 | Amide O, Ether O, Methoxy O |

Structural Fragmentation

The molecule can be deconstructed into two distinct pharmacophoric regions:

-

The "Head" (Nucleophilic): The 5-amino-2-methoxyphenyl group.[1][2] The methoxy group provides electron donation, increasing the nucleophilicity of the 5-amino group, making it highly reactive for downstream synthesis.

-

The "Tail" (Hydrophobic): The 2-phenoxybutanoyl chain. This flexible, lipophilic arm often occupies hydrophobic pockets in protein targets (e.g., the ATP-binding site of kinases).

Synthetic Protocol (Regioselective Route)

Challenge: Direct acylation of 2,4-diaminoanisole (the theoretical starting material) yields a mixture of isomers due to competing reactivities of the amine groups. Solution: A "Protect-Then-Reduce" strategy using a nitro-precursor ensures 100% regioselectivity.

Reaction Scheme Logic

-

Acylation: Reaction of 2-methoxy-5-nitroaniline with 2-phenoxybutanoyl chloride. The nitro group deactivates the ring, but the amine at position 1 remains nucleophilic enough for acylation.

-

Reduction: Selective reduction of the nitro group to the amine using catalytic hydrogenation or iron/acid reduction.

Step-by-Step Methodology

Step 1: Synthesis of the Nitro-Intermediate

-

Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), 2-Phenoxybutyryl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

-

Protocol:

-

Dissolve 2-methoxy-5-nitroaniline in dry DCM under N₂ atmosphere.

-

Cool to 0°C. Add Triethylamine dropwise.

-

Slowly add 2-phenoxybutyryl chloride (diluted in DCM) to control exotherm.

-

Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Yield Expectation: >85% (Yellow solid).

-

Step 2: Nitro Reduction to Target Amine

-

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).

-

Protocol:

-

Dissolve the nitro-intermediate in Methanol/THF.

-

Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

-

Purge system with H₂ gas. Stir vigorously at RT for 6–12 hours.

-

Validation: Monitor disappearance of the nitro peak by LC-MS (M+H shifts from 331 to 301).

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Visualized Synthetic Pathway

Caption: Regioselective synthesis via nitro-reduction prevents isomer formation, ensuring the amide linkage is established at the correct position before the 5-amino group is generated.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Parent Ion [M+H]⁺: 301.15 m/z.

-

Fragmentation Pattern:

-

Loss of phenoxy group (M-93).

-

Cleavage of amide bond (Characteristic aniline fragment at ~138 m/z).

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆.

-

Key Signals:

-

δ 9.0–9.5 ppm (s, 1H): Amide -NH-.

-

δ 6.5–7.5 ppm (m, aromatic): Overlapping signals from phenoxy and aniline rings. Look for the distinct splitting of the 1,2,5-substituted ring.

-

δ 4.5–5.0 ppm (s, 2H): Free Amine -NH₂ (Broad singlet, D₂O exchangeable).

-

δ 4.6 ppm (t, 1H): Chiral alpha-proton (-CH-O-).

-

δ 3.7 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 0.9 ppm (t, 3H): Terminal methyl of ethyl group.

-

Biological Application & Workflow

This molecule is rarely a final drug but rather a "Privileged Structure" intermediate. Its primary utility lies in High-Throughput Screening (HTS) library generation.

Derivatization Workflow

Researchers utilize the free 5-amino group to introduce diversity. Common transformations include:

-

Urea Formation: Reaction with isocyanates to form urea derivatives (common in kinase inhibitors like Sorafenib analogs).

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in anti-inflammatory agents).

Functional Workflow Diagram

Caption: Functional derivatization workflow showing the divergence of the scaffold into two primary medicinal chemistry campaigns: Kinase inhibition and Anti-inflammatory research.

References

-

National Center for Biotechnology Information (PubChem). (2024). Compound Summary for C17H20N2O3 (Isomer Comparison). Retrieved from [Link]

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1020055-15-5 CAS MSDS (N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

amide coupling conditions for 5-amino-2-methoxyphenol

Application Note: Chemoselective Amide Coupling Strategies for 5-Amino-2-methoxyphenol

Executive Summary

This guide details the optimized protocols for the chemoselective

This note provides three validated workflows to maximize

Substrate Analysis & Strategic Considerations

Electronic Profile

-

Structure: The amine at C5 is para to the methoxy group (C2) and meta to the phenol (C1).

-

Reactivity: The para-methoxy group acts as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the amine compared to unsubstituted aniline.[1]

-

Risk Factors:

-

Oxidation: The electron-rich ring is prone to air oxidation, forming dark quinoid species.[1] Strict inert atmosphere (Ar/N

) is mandatory. -

-Acylation: While the amine pKa (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

Decision Matrix

Select your protocol based on the coupling partner (carboxylic acid) properties:

Figure 1: Strategic selection of coupling conditions.

Detailed Protocols

Method A: HATU-Mediated Coupling (Standard Discovery)

Best for: High-throughput synthesis, valuable acids, and rapid optimization.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The reaction is fast, minimizing the window for oxidative side reactions.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

DIPEA (Diisopropylethylamine) (2.0 – 2.5 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc

Protocol:

-

Activation: In a dried vial under N

, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL, 0.3 M). -

Add DIPEA (2.0 mmol) followed by HATU (1.1 mmol). Stir at RT for 5–10 minutes.[1] Solution usually turns yellow/orange.[1]

-

Addition: Add 5-amino-2-methoxyphenol (1.05 mmol) as a solid or solution in minimal DMF.

-

Critical: Do not premix the aminophenol with HATU before the acid is activated.

-

-

Workup: Dilute with EtOAc. Wash with sat.[1] NH

Cl (removes unreacted amine), sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Troubleshooting:

-

Issue:

-acylation observed (M+Mass of Acid).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Fix: Reduce DIPEA to 1.5 equiv. High pH promotes phenoxide formation.[1] Ensure the amine is the limiting reagent.

Method B: EDC/HOBt Coupling (Scalable & Chemoselective)

Best for: Gram-scale synthesis, preventing racemization, and cost efficiency.[1]

Mechanism: Carbodiimide activation forms an

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

EDC

HCl (1.2 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

HOBt (anhydrous) (1.2 equiv)[1]

-

NMM (N-methylmorpholine) (2.0 equiv)[1]

Protocol:

-

Dissolution: Dissolve Carboxylic Acid (10 mmol) and HOBt (12 mmol) in DCM (or DMF if solubility is poor). Cool to 0°C.[1]

-

Activation: Add EDC

HCl (12 mmol) and NMM (20 mmol). Stir for 15 mins at 0°C. -

Coupling: Add 5-amino-2-methoxyphenol (10 mmol).

-

Progression: Allow to warm to RT naturally and stir overnight (12–16 h).

-

Workup: Standard acidic/basic wash sequence.

Method C: Mixed Anhydride (For Sterically Hindered Acids)

Best for: Acids that fail with HATU/EDC due to steric bulk.

Protocol:

-

Dissolve Acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF. Cool to -15°C (Ice/Salt bath).

-

Add Isobutyl chloroformate (IBCF) (1.05 equiv) dropwise.[1] Stir 15 mins.

-

Note: Formation of white precipitate (NMM

HCl) confirms anhydride formation.

-

-

Add 5-amino-2-methoxyphenol (1.0 equiv) dissolved in THF.

-

Warm to RT and stir for 1 hour.

Comparative Data & Performance

| Parameter | Method A (HATU) | Method B (EDC/HOBt) | Method C (IBCF) |

| Typical Yield | 85–95% | 70–85% | 60–80% |

| Chemoselectivity ( | High (if pH < 8) | Excellent | Moderate (Temp control vital) |

| Reaction Time | 2–4 h | 12–16 h | 1–2 h |

| Purification | Column usually required | Recrystallization often possible | Column required |

| Cost | High | Low | Medium |

Mechanistic Insight: Chemoselectivity

The selectivity relies on the nucleophilicity differential between the aniline and the phenol.

-

Amine (Aniline): Neutral nucleophile.[1] Reacts via direct attack on the active ester.

-

Phenol: Poor nucleophile in neutral form.[1] Requires deprotonation to Phenoxide (pKa ~10) to compete effectively.

Control Strategy: By keeping the reaction pH between 7 and 8 (using weak bases like NMM or controlled DIPEA), the phenol remains protonated and unreactive, while the aniline remains free to react.

Figure 2: Kinetic vs. pH-dependent pathways.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5][8] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1] [1]

-

Specific Substrate Data: For physical properties and safety data of 5-amino-2-methoxyphenol (CAS 1687-53-2), refer to PubChem CID 74314.[1] [1]

Sources

Troubleshooting & Optimization

resolving solubility issues with hydrophobic amide research compounds

Topic: Resolving Solubility & Precipitation Issues

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Amide Paradox"

Welcome to the technical support hub. If you are here, you are likely facing the "Amide Paradox." Amide bonds (

Hydrophobic amides often possess a "double penalty":

-

High Crystal Lattice Energy: Strong intermolecular hydrogen bonding makes the solid difficult to break apart (high melting point).

-

High Lipophilicity: Large non-polar surface areas repel water (high logP).

This guide moves beyond basic "add more DMSO" advice. We will diagnose the specific physical state of your compound and apply thermodynamic solutions to keep your data reproducible.

Module 1: Diagnosis – "Brick Dust" vs. "Grease Ball"[1][2][3][4][5]

Before attempting a fix, you must categorize your compound. A common error is treating a high-melting-point solid (Brick Dust) with strategies meant for oils (Grease Balls).[1]

Diagnostic Decision Tree

Use this logic flow to determine your solubilization strategy.

Figure 1: Diagnostic logic for selecting the correct solubilization vehicle based on physicochemical properties.[2]

Strategic Comparison Table

| Feature | Brick Dust (Solid-State Limited) | Grease Ball (Solvation Limited) |

| Primary Barrier | Strong intermolecular bonds (H-bonds) holding the crystal together.[2] | Inability of water to hydrate the non-polar surface area. |

| Melting Point | Typically >200°C. | Typically <200°C. |

| Visual Cue | Floating powder, hard crystals that refuse to wet. | Oily droplets, sticky gum on tube walls. |

| Wrong Fix | Adding lipids/oils (it won't dissolve in oil either). | Micronization (surface area isn't the problem). |

| Correct Fix | Disruption: DMSO/NMP cosolvents, nanosizing to break lattice. | Encapsulation: Cyclodextrins, surfactants (Tween/PEG), micelles. |

Module 2: The DMSO Trap (Stock Solution Management)

User Question: "My amide stock solution (10 mM in DMSO) was clear yesterday, but today it has crystals. I haven't changed the temperature. Why?"

Technical Analysis: This is likely due to hygroscopicity . DMSO is aggressively hygroscopic. It absorbs water from the atmosphere, which increases the polarity of the solvent. For hydrophobic amides, even a water content of 1-2% in DMSO can shift the solubility profile enough to trigger precipitation [1]. This is often invisible until the compound crashes out.

Protocol: Anhydrous Stock Management

-

Source Control: Use high-grade anhydrous DMSO (≥99.9%) packaged in septa-sealed bottles.

-

Storage: Store stocks in polypropylene (PP) or cyclic olefin copolymer (COC) tubes with O-ring seals. Avoid polystyrene (PS), which can leach or bind hydrophobic compounds.

-

The "Freeze-Thaw" Rule: Limit freeze-thaw cycles. Each thaw introduces atmospheric moisture.

-

Best Practice: Aliquot stocks into single-use vials immediately after preparation.

-

-

Visual Check: Before use, vortex and centrifuge (3000 x g, 1 min). If a pellet forms, your concentration is effectively unknown.

Module 3: The "Crash-Out" During Serial Dilution

User Question: "When I dilute my compound into the assay buffer, it precipitates immediately. How do I stop this?"

Technical Analysis:

Directly adding a high-concentration DMSO stock to an aqueous buffer causes a dielectric shock . The local solvent environment shifts from

Workflow: The Intermediate Step-Down

Do not dilute directly from 100% DMSO to 100% Aqueous. Use an intermediate solvent spike.

Figure 2: Preventing precipitation via intermediate dilution steps to manage solvent polarity shifts.

Step-by-Step Protocol

-

Prepare Intermediate: Dilute your 10 mM stock 1:10 into pure DMSO or a 50:50 DMSO:PEG400 mix (Result: 1 mM).

-

Pre-fill Buffer: Have your assay buffer ready in the tube/plate.

-

Dynamic Addition: Add the compound to the buffer (never buffer to compound) while vortexing or mixing.

-

Why? This prevents local regions of high supersaturation.

-

-

Limit DMSO: Keep final DMSO concentration <1% (or <0.1% for sensitive cell lines) to avoid solvent toxicity masking compound effects [3].

Module 4: Advanced Solubilization (Cyclodextrins)

User Question: "I cannot use DMSO in my animal/sensitive cell model. What is the alternative?"

Technical Analysis:

For hydrophobic amides (Grease Balls), 2-Hydroxypropyl-

Protocol: HP- -CD Complexation

Note: This is a thermodynamic equilibrium process. Simply mixing may not work.

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in water or saline. Filter sterilize (0.22 µm). -

Add Compound: Add your hydrophobic amide powder to the vehicle.

-

Energy Input (Critical):

-

Method A (Heat/Stir): Stir at 500 RPM at 40-50°C for 4-6 hours.

-

Method B (Solvent Evaporation): Dissolve compound in a small volume of ethanol/acetone. Add dropwise to the agitated cyclodextrin solution. Allow volatile solvent to evaporate overnight.

-

-

Equilibration: Allow solution to cool to room temperature.

-

Clarification: Centrifuge or filter to remove un-complexed "brick dust." The supernatant contains your solubilized drug.

References

-

Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.[3]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

-

Alzet. (2023). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.[4]

-

Bergström, C. A., et al. (2016). The Need for Restructuring the Disordered Science of Amorphous Drug Formulations. Journal of Pharmaceutical Sciences. (Context: Brick Dust vs Grease Ball classification).

Sources

Technical Support Center: Stability of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide

This is a comprehensive technical support guide for N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (CAS 1020055-15-5), a specialized pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules. This guide addresses stability, solubility, and troubleshooting for researchers handling this compound in solution.

Executive Summary & Compound Profile

Compound: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide CAS Number: 1020055-15-5 Molecular Formula: C₁₈H₂₀N₂O₃ (Note: Formula weight ~300.35 g/mol ) Core Structure: Aniline derivative featuring an electron-rich 2-methoxy-5-amino substitution pattern linked via an amide bond to a 2-phenoxybutyric acid moiety.

Critical Stability Alert: This compound contains a primary aromatic amine on an electron-rich ring (anisole derivative). It is highly susceptible to oxidation in solution, leading to rapid discoloration (browning) and the formation of azo-dimers or quinoid species. The amide linkage is hydrolytically stable at neutral pH but labile under strongly acidic or basic conditions.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for troubleshooting experimental anomalies.

Primary Degradation Pathway: Oxidative Instability

The 5-amino group is the most reactive site. In the presence of dissolved oxygen and light, it undergoes radical-mediated oxidation.

-

Mechanism: The electron-donating methoxy group at the ortho position (relative to the amide) and para position (relative to the amine) activates the ring, lowering the oxidation potential of the amine.

-

Visual Indicator: Clear/Pale Yellow solution

Amber -

Products: Hydroxylamines, Nitroso derivatives, and Azo-dimers (colored impurities).

Secondary Degradation Pathway: Amide Hydrolysis

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the amide bond.

-

Conditions: Accelerated by extreme pH (pH < 4 or pH > 9) and elevated temperatures.

-

Products: 2-Methoxy-5-aminoaniline (highly unstable) + 2-Phenoxybutyric acid.

Degradation Pathway Diagram

Caption: Primary degradation pathways showing oxidative instability of the amino group and hydrolytic cleavage of the amide bond.

Experimental Protocols & Handling Guide

Standard Solution Preparation (Stock)

To maintain >98% purity over 24-48 hours, follow this strict protocol.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO (Anhydrous, ≥99.9%) | High solubility; aprotic nature minimizes hydrolysis. |

| Concentration | 10 - 50 mM | Higher concentrations are generally more stable than dilute ones due to lower solvent-to-solute oxygen ratio. |

| Atmosphere | Argon or Nitrogen | CRITICAL: Displace headspace air to prevent oxidation. |

| Storage | -80°C (Preferred) or -20°C | Arrhenius kinetics: lower temperature exponentially slows oxidation. |

| Light | Amber Vials / Foil Wrap | Prevents photo-oxidation of the aniline moiety. |

Step-by-Step Solubilization Protocol

-

Weighing: Weigh the compound in a low-humidity environment.

-

Solvent Addition: Add anhydrous DMSO. Vortex for 30-60 seconds until fully dissolved.

-

Note: If sonication is needed, keep the bath temperature <30°C to avoid thermal degradation.

-

-

Degassing (Optional but Recommended): Briefly bubble inert gas (N₂/Ar) through the solution for 1-2 minutes if storing for >24 hours.

-

Aliquot: Dispense into single-use aliquots to avoid freeze-thaw cycles.

-

Freeze: Snap-freeze in liquid nitrogen or place directly into -80°C storage.

Troubleshooting Guide

Issue 1: Solution turned brown/black overnight.

-

Diagnosis: Oxidative Degradation . The primary amine has oxidized to form azo-dimers or quinoid species.

-

Root Cause: Exposure to air (oxygen) or light; use of old/peroxidized solvent.

-

Corrective Action:

-

Discard the solution; oxidation products can differ biologically from the parent.

-

Prepare fresh stock using degassed solvents.

-

Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid or 1 mM DTT/BME).

-

Issue 2: Precipitation observed upon dilution into aqueous buffer.

-

Diagnosis: Solubility Crash .

-

Root Cause: The compound is lipophilic (LogP > 2 estimated). Rapid dilution into a high-salt or high-pH buffer reduces solubility.

-

Corrective Action:

-

Step-wise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before final buffer.

-

Carrier Protein: Use BSA (0.1%) or surfactant (Tween-20, 0.01%) in the buffer to solubilize the hydrophobic core.

-

Check pH: Ensure buffer pH is near neutral (pH 7.4). Extreme pH can alter the ionization state of the amine/amide, affecting solubility.

-

Issue 3: Extra peaks appearing in HPLC/LC-MS.

-

Diagnosis: Hydrolysis or Impurity Formation .

-

Root Cause:

-

Peak M-16 or M+16: Oxidation products.

-

Peak at lower retention time: Hydrolysis fragment (2-methoxy-5-aminoaniline).

-

-

Corrective Action:

-

Run a fresh standard to confirm the parent peak.

-

Check the pH of the mobile phase. Avoid leaving the compound in acidic mobile phase (e.g., 0.1% TFA) for extended periods in the autosampler. Use a cooled autosampler (4°C).

-

Frequently Asked Questions (FAQs)

Q1: Can I store the solution at 4°C or room temperature? A: No. Room temperature storage will lead to significant degradation (oxidation) within 24 hours. 4°C is acceptable for short-term use (hours), but -20°C or -80°C is required for long-term stability.

Q2: Is this compound compatible with cell culture media? A: Yes, but it should be added immediately prior to the experiment. The amine is unstable in oxygenated media (RPMI/DMEM) at 37°C over long incubations (24h+). Recommendation: Refresh the media containing the compound every 12-24 hours for long-term assays.

Q3: What is the best vehicle for in vivo administration? A: Due to poor water solubility, simple saline is insufficient.

-

Recommended Formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline/Water.

-

Note: Prepare fresh immediately before dosing.

Q4: Why does the color change vary between batches? A: Slight color variations (off-white to pale beige) in the solid powder are normal and usually due to trace surface oxidation. However, if the solid is dark brown, it has significantly degraded and should be repurified or discarded.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21567788, N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide. Retrieved from [Link]

Technical Support Center: Amide Bond Formation with Electron-Rich Anilines

Welcome to our dedicated technical support center for troubleshooting amide bond formation, with a specialized focus on reactions involving electron-rich anilines. This resource is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common and complex issues encountered during their synthetic work. Here, we synthesize technical accuracy with field-proven insights to guide you through your experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during amide coupling reactions with electron-rich anilines.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with electron-rich anilines are a frequent challenge. While electron-donating groups on the aniline ring increase the electron density on the nitrogen, they don't always translate to higher reactivity in amide couplings and can sometimes lead to side reactions.[1] The primary issues often stem from the reduced nucleophilicity of the aniline compared to aliphatic amines and potential side reactions involving the coupling reagents.[1][2]

Potential Causes:

-

Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid, or the activated species might be too short-lived to react with the less nucleophilic aniline.[1]

-

Low Nucleophilicity of the Aniline: The lone pair of electrons on the nitrogen of aniline is delocalized into the aromatic ring, which reduces its nucleophilicity.[2][3] Electron-donating groups can partially mitigate this, but anilines remain significantly less nucleophilic than alkylamines.[2]

-

Side Reactions: The activated carboxylic acid can react with other nucleophiles in the reaction mixture. More specifically, some coupling reagents, particularly uronium/aminium-based reagents like HATU, can react with the aniline to form an undesired guanidinium byproduct.[1]

-

Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can sterically hinder the approach of the coupling partners.[1][4]

-

Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction outcome.[1]

Troubleshooting Steps & Solutions:

-

Optimize the Coupling Reagent: For challenging couplings with electron-rich anilines, standard reagents may be insufficient. Consider switching to a more potent activating agent.[1][4] A comparison of commonly used coupling reagents is provided in Table 1.

-

Incorporate Additives: Additives can significantly enhance reaction rates and suppress side reactions.[5]

-

HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the activated carboxylic acid intermediate to form a more reactive active ester, which then reacts with the amine. This minimizes side reactions and can reduce racemization in chiral carboxylic acids.[1][5] HOAt is generally considered more effective than HOBt.

-